molecular formula C27H21NO4 B2647290 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid CAS No. 2241142-01-6

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid

Cat. No. B2647290
CAS RN: 2241142-01-6
M. Wt: 423.468
InChI Key: PWFBFQPVURVVCG-UHFFFAOYSA-N
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis . Fmoc amino acids are known for their role in solid-phase peptide synthesis (SPPS), where the Fmoc group acts as a protective group for the amino acid .


Molecular Structure Analysis

The molecular structure of Fmoc amino acids typically includes a fluorene group (a type of polycyclic aromatic hydrocarbon), linked to an amino acid via a carbamate group . The exact structure would depend on the specific amino acid and other groups present in the molecule.


Chemical Reactions Analysis

In peptide synthesis, Fmoc amino acids undergo a series of reactions, including coupling with other amino acids and deprotection of the Fmoc group . The exact reactions would depend on the specific synthesis protocol and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc amino acids can vary widely depending on the specific compound . They are typically solid at room temperature and are often sensitive to moisture .

Scientific Research Applications

Synthesis Techniques

  • 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid is synthesized through various methods. One study discusses the synthesis of fluorinated naphthoic acids, which are structurally related, by elaborating commercial fluorinated phenylacetic acids to 2-(fluoroaryl)glutaric acids with differential ester groups. This process involves selective hydrolysis, intramolecular Friedel-Crafts cyclization, and aromatization to achieve the target structures (Tagat et al., 2002).

Environmental Degradation Studies

  • Research on environmental degradation of naphthalene-related compounds shows that Pseudomonas fluorescens, a naphthalene-degrading bacterium, transforms compounds substituted on one ring primarily to substituted salicylic acids through naphthalene dioxygenase-initiated reactions (Leblond et al., 2000).

Coordination Polymer Studies

  • The impact of carboxylates on the assembly of coordination polymers is another area of application. A study involving a naphthalene-amide ligand and dicarboxylates combined with Ni(II) under hydrothermal conditions yielded various structures with potential applications in electrochemistry and fluorescent responses (Zhao et al., 2020).

Biodegradation and Microbial Interaction

  • The degradation of naphthalene and related compounds by specific bacteria is also an area of interest. A study demonstrated that the bacterium Pseudomonas fluorescens HK44, with a nah-lux gene fusion, was used to investigate the effect of root material and root-derived substrates on the expression of genes responsible for naphthalene dioxygenase transcription, crucial for biodegradation of polycyclic aromatic hydrocarbons (Kamath, Schnoor, & Alvarez, 2004).

Biochemical and Biomedical Applications

  • The synthesis of fluorescent probes for biological applications is another important aspect. A study on the synthesis of a fluorescent amino acid genetically encoded in Saccharomyces cerevisiae illustrates the potential of naphthalene derivatives in monitoring protein unfolding and interactions (Summerer et al., 2006).

Material Science and Nanotechnology

  • In material science, the formation of novel coordination polymers with naphthalene-amide ligands has applications in the removal of contaminants and optimization by chemical vapor deposition methods (Zhao et al., 2020).

Mechanism of Action

As a potential building block in peptide synthesis, the mechanism of action of this compound would likely involve its incorporation into larger peptide chains . The exact mechanism would depend on the specific context in which the compound is used.

Future Directions

The use of Fmoc amino acids in peptide synthesis is a well-established field with ongoing research . Future directions could include the development of new synthesis methods, the design of new Fmoc-protected amino acids, and the exploration of new applications in drug discovery and other areas .

properties

IUPAC Name

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO4/c29-26(30)18-12-13-20-17(14-18)6-5-7-19(20)15-28-27(31)32-16-25-23-10-3-1-8-21(23)22-9-2-4-11-24(22)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFBFQPVURVVCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=CC5=C4C=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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